Catalytic Asymmetric Allylic Alkylation: >99% Yield and 95% ee for 1,4-Diazepan-5-one Derivatives
1,4-Diazepan-5-one derivatives undergo palladium-catalyzed decarboxylative asymmetric allylic alkylation to yield gem-disubstituted diazepanone heterocycles with up to >99% yield and up to 95% enantiomeric excess [1]. This methodology was successfully applied to synthesize a gem-disubstituted analogue of the FDA-approved anti-insomnia drug suvorexant [2]. In contrast, the 6-one isomer (1,4-diazepan-6-one) lacks comparable published methodology for catalytic asymmetric functionalization, and simpler lactams such as ε-caprolactam do not possess the two-nitrogen framework required for this specific asymmetric transformation .
| Evidence Dimension | Asymmetric allylic alkylation yield and enantioselectivity |
|---|---|
| Target Compound Data | >99% yield, up to 95% ee |
| Comparator Or Baseline | 1,4-Diazepan-6-one (no comparable asymmetric methodology reported); ε-caprolactam (structurally incapable of this transformation) |
| Quantified Difference | >99% yield and 95% ee achievable with 1,4-diazepan-5-one scaffold; no equivalent data available for comparators |
| Conditions | Palladium-catalyzed decarboxylative asymmetric allylic alkylation using p-anisoyl lactam protecting group in nonpolar solvent |
Why This Matters
This high-yielding, enantioselective transformation enables access to chiral diazepanone building blocks for drug discovery that cannot be obtained from alternative lactam scaffolds, directly impacting synthetic route feasibility and procurement decisions.
- [1] Sercel, Z.P.; Sun, A.W.; Stoltz, B.M. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Organic Letters, 2019, 21(22), 9158-9162. PMCID: PMC8579948. View Source
- [2] Sercel, Z.P.; Sun, A.W.; Stoltz, B.M. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Caltech Authors, 2019. View Source
